Cas no 1806268-49-4 (Methyl 5-cyano-2-formyl-3-methoxybenzoate)

Methyl 5-cyano-2-formyl-3-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-cyano-2-formyl-3-methoxybenzoate
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- インチ: 1S/C11H9NO4/c1-15-10-4-7(5-12)3-8(9(10)6-13)11(14)16-2/h3-4,6H,1-2H3
- InChIKey: RYUCOSPJHOBIKP-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC(C#N)=CC(C(=O)OC)=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 319
- トポロジー分子極性表面積: 76.4
- 疎水性パラメータ計算基準値(XlogP): 0.9
Methyl 5-cyano-2-formyl-3-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011996-250mg |
Methyl 5-cyano-2-formyl-3-methoxybenzoate |
1806268-49-4 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015011996-1g |
Methyl 5-cyano-2-formyl-3-methoxybenzoate |
1806268-49-4 | 97% | 1g |
1,475.10 USD | 2021-06-21 | |
Alichem | A015011996-500mg |
Methyl 5-cyano-2-formyl-3-methoxybenzoate |
1806268-49-4 | 97% | 500mg |
855.75 USD | 2021-06-21 |
Methyl 5-cyano-2-formyl-3-methoxybenzoate 関連文献
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1. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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8. Back matter
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Methyl 5-cyano-2-formyl-3-methoxybenzoateに関する追加情報
Methyl 5-cyano-2-formyl-3-methoxybenzoate (CAS No. 1806268-49-4): An Overview of Its Properties and Applications
Methyl 5-cyano-2-formyl-3-methoxybenzoate (CAS No. 1806268-49-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its 5-cyano group, 2-formyl group, and 3-methoxy substituents, which collectively contribute to its distinct chemical properties and reactivity.
The molecular formula of Methyl 5-cyano-2-formyl-3-methoxybenzoate is C11H9NO4, and its molecular weight is approximately 219.19 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its structural features make it an attractive candidate for a wide range of chemical transformations and synthetic applications.
One of the key areas of interest for Methyl 5-cyano-2-formyl-3-methoxybenzoate is its potential as an intermediate in the synthesis of pharmaceuticals. The presence of the cyano group, which can be readily converted into other functional groups such as carboxylic acids or amines, makes it a valuable starting material for the development of novel drugs. Recent studies have explored the use of this compound in the synthesis of antitumor agents, where its unique substituents have been shown to enhance the biological activity and selectivity of the final products.
In addition to its pharmaceutical applications, Methyl 5-cyano-2-formyl-3-methoxybenzoate has also been investigated for its potential in materials science. The formyl group can participate in various chemical reactions, such as condensation reactions with amines or alcohols, leading to the formation of new materials with tailored properties. For instance, researchers have utilized this compound to synthesize polymeric materials with enhanced mechanical strength and thermal stability, which could find applications in areas such as coatings, adhesives, and electronic devices.
The methoxy substituent on the benzene ring further enhances the versatility of Methyl 5-cyano-2-formyl-3-methoxybenzoate by providing additional reactivity sites for functionalization. This feature has been exploited in the development of new catalysts and ligands for homogeneous catalysis. Studies have shown that derivatives of this compound can serve as efficient ligands for transition metal catalysts, improving their performance in various catalytic processes such as hydrogenation and oxidation reactions.
From a synthetic chemistry perspective, Methyl 5-cyano-2-formyl-3-methoxybenzoate can be prepared through several routes. One common method involves the reaction of 5-cyano-2-hydroxybenzaldehyde with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired product with high yield and purity. Alternative synthetic strategies have also been reported, including microwave-assisted synthesis and organocatalytic approaches, which offer advantages in terms of reaction time and environmental impact.
Recent advancements in computational chemistry have also contributed to our understanding of Methyl 5-cyano-2-formyl-3-methoxybenzoate's properties. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, helping to guide experimental efforts in optimizing synthetic conditions and identifying new applications. These computational studies have highlighted the importance of the cyano group in modulating the compound's electronic properties and reactivity towards different substrates.
In conclusion, Methyl 5-cyano-2-formyl-3-methoxybenzoate (CAS No. 1806268-49-4) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique combination of functional groups makes it a valuable intermediate for pharmaceutical development, materials science, and catalysis. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in modern chemistry.
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